molecular formula C19H16F3IN2O B2539883 (4-iodophenyl)[7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]methanone CAS No. 861206-86-2

(4-iodophenyl)[7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]methanone

Cat. No.: B2539883
CAS No.: 861206-86-2
M. Wt: 472.25
InChI Key: IJDRHZHMZCNGDR-UHFFFAOYSA-N
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Description

(4-Iodophenyl)[7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]methanone (CAS 861206-86-2) is a chemical compound with the molecular formula C19H16F3IN2O and a molecular weight of 472.24 g/mol [ ]. This complex molecule is part of the tetrahydropyrrolo[1,2-a]quinoxaline family, a class of nitrogen-containing heterocycles known to be of significant interest in medicinal chemistry research [ ]. While the specific biological profile of this exact compound is a subject for ongoing investigation, related quinoxaline derivatives have demonstrated a range of promising pharmacological activities in scientific studies. Historically, compounds based on the tetrahydropyrrolo[1,2-a]quinoxaline scaffold have been researched for their potential as vascular smooth muscle relaxants and antihypertensive agents [ ]. More recent research explores various quinoxaline derivatives for their in vitro anti-cancer properties against several human cancer cell lines, highlighting the continued relevance of this structural class in oncology drug discovery [ ]. The presence of both the iodine and trifluoromethyl substituents on this molecule makes it a valuable and versatile building block for further chemical exploration and structure-activity relationship (SAR) studies. This product is supplied for chemical and pharmaceutical research applications only. It is not intended for diagnostic, therapeutic, or any human use. This compound is available through suppliers including Key Organics Ltd., Bionet Research, and Ryan Scientific, Inc. [ ][ ].

Properties

IUPAC Name

(4-iodophenyl)-[7-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3IN2O/c20-19(21,22)13-5-8-16-17(10-13)25(11-15-2-1-9-24(15)16)18(26)12-3-6-14(23)7-4-12/h3-8,10,15H,1-2,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDRHZHMZCNGDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(C3=C(N2C1)C=CC(=C3)C(F)(F)F)C(=O)C4=CC=C(C=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (4-iodophenyl)[7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]methanone is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological effects, mechanisms of action, and therapeutic potential.

Chemical Structure

The chemical structure of the compound is characterized by:

  • A 4-iodophenyl group.
  • A trifluoromethyl substituent.
  • A tetrahydropyrroloquinoxaline core.

This unique structure suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

  • Anticancer Properties : Preliminary studies suggest that derivatives of tetrahydropyrroloquinoxaline compounds can induce apoptosis in cancer cells. The presence of the trifluoromethyl group is hypothesized to enhance this activity by improving the compound's lipophilicity and membrane permeability .
  • Antimicrobial Activity : Some studies have shown that related compounds possess significant antimicrobial properties against various bacterial strains. The halogenated phenyl group may contribute to this activity by disrupting bacterial cell membranes .
  • Neuroprotective Effects : There is emerging evidence that compounds similar to this one may protect neuronal cells from oxidative stress and apoptosis, which is crucial for developing therapies for neurodegenerative diseases .

The proposed mechanisms through which this compound exerts its effects include:

  • Inhibition of Kinases : Some studies suggest that it may inhibit specific kinases involved in cell proliferation and survival pathways, thus promoting apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Modulation : The compound may alter ROS levels in cells, leading to increased oxidative stress and subsequent cell death in cancerous cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against gram-positive bacteria
NeuroprotectiveReduces oxidative stress in neurons

Detailed Research Findings

  • Anticancer Studies : A study conducted on various cancer cell lines demonstrated that the compound significantly reduces cell viability at concentrations above 10 µM. Flow cytometry analysis revealed an increase in late apoptotic cells after treatment with the compound for 24 hours .
  • Antimicrobial Activity : In vitro tests showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This suggests a promising avenue for developing new antimicrobial agents based on its structure .
  • Neuroprotection : Research involving neuronal cell cultures indicated that treatment with the compound resulted in a 40% reduction in cell death induced by oxidative stress agents like H2O2. This effect was attributed to the modulation of antioxidant enzyme activity within the cells .

Scientific Research Applications

The compound (4-iodophenyl)[7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]methanone presents a unique structure that has garnered interest in various scientific research applications. This article explores its potential uses across different fields, including medicinal chemistry, pharmacology, and materials science.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For example, derivatives of tetrahydropyrroloquinoxaline have been tested against various bacterial strains, showing promising results. The introduction of electron-withdrawing groups like trifluoromethyl can enhance the antibacterial activity of such compounds against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa .

Anticancer Potential

Research has explored the anticancer potential of related compounds. The presence of halogenated phenyl groups has been linked to increased cytotoxicity against cancer cell lines. Compounds with similar structures have shown effectiveness in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Neurological Applications

The compound's structure suggests potential applications in treating neurological disorders. Compounds with similar frameworks have been investigated for their ability to modulate neurotransmitter systems, potentially offering therapeutic avenues for conditions such as Alzheimer's disease and other cognitive impairments .

Organic Electronics

The unique electronic properties imparted by the trifluoromethyl group make this compound a candidate for use in organic electronics. Its ability to act as a semiconductor could lead to applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Polymer Chemistry

In polymer science, the incorporation of such compounds into polymer matrices may enhance material properties such as thermal stability and mechanical strength. The functional groups present can facilitate interactions within polymer networks, leading to improved performance in various applications .

Study 1: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial efficacy of synthesized derivatives of the compound. Results indicated that modifications to the trifluoromethyl group significantly affected potency against Gram-positive and Gram-negative bacteria. Compounds with lower minimum inhibitory concentrations (MIC) demonstrated potential as new antibiotic agents .

Study 2: Anticancer Activity

A study focusing on the anticancer effects of similar tetrahydropyrroloquinoxaline derivatives revealed that certain modifications led to enhanced cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, highlighting the therapeutic potential of these compounds in oncology .

Chemical Reactions Analysis

Cross-Coupling Reactions Involving the Iodophenyl Group

The iodine atom on the phenyl ring serves as a prime site for transition-metal-catalyzed cross-coupling reactions. These reactions enable functionalization of the aromatic system under controlled conditions.

Reaction TypeCatalyst SystemSolventTemperatureYield (%)Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃DMF/H₂O80°C65–78
Ullmann CouplingCuI, 1,10-PhenanthrolineToluene110°C55–62
Buchwald-HartwigPd₂(dba)₃, XantphosTHF100°C70–85

Key Findings :

  • The electron-withdrawing trifluoromethyl group on the quinoxaline ring enhances the electrophilicity of the iodophenyl moiety, accelerating oxidative addition in palladium-catalyzed couplings .

  • Steric hindrance from the tetrahydropyrroloquinoxaline scaffold necessitates longer reaction times (12–24 hours) for optimal yields.

Nucleophilic Aromatic Substitution (SNAr)

The iodophenyl group undergoes substitution with soft nucleophiles under mild conditions, facilitated by the electron-deficient aromatic system .

NucleophileBaseSolventTemperatureYield (%)Reference
Sodium AzideNaHCO₃DMSO60°C82
ThiophenolK₂CO₃DMF80°C75
PiperidineEt₃NCH₃CNRT68

Mechanistic Insight :

  • Copper(I) catalysts (e.g., CuBH₄(PPh₃)₂) promote nitrene transfer in azide substitutions, forming pyrroloindole derivatives via intramolecular cyclization .

  • Kinetic studies reveal pseudo-first-order dependence on nucleophile concentration.

Cyclization and Ring-Opening Reactions

The tetrahydropyrroloquinoxaline core participates in regioselective cycloadditions and ring expansions under catalytic conditions .

Reaction TypeConditionsProduct ClassYield (%)Reference
[3+2] CycloadditionCu(CH₃CN)₄PF₆, 2,6-LutidineTriazole-fused derivatives70–84
Nitrene TransferCuBH₄(PPh₃)₂, DCEPyrroloindole alkaloids72–99
Acid-Catalyzed Ring OpeningHCl (1M), EtOHLinear diamino ketones58–88

Structural Outcomes :

  • Copper-mediated azide-alkyne cycloaddition (CuAAC) introduces triazole rings at the pyrrolidine nitrogen, enhancing solubility .

  • Acidic conditions cleave the tetrahydropyrrolo ring, yielding diamino ketones that serve as intermediates for peptide conjugates .

Functional Group Transformations

The ketone group undergoes selective reductions and condensations, while the trifluoromethyl group remains inert under most conditions .

Reaction TypeReagentsProductYield (%)Reference
Ketone ReductionNaBH₄, MeOHSecondary Alcohol90
Grignard AdditionCH₃MgBr, THFTertiary Alcohol65
CondensationNH₂NH₂, EtOHHydrazone Derivative78

Stereochemical Notes :

  • Reduction with NaBH₄ proceeds with retention of configuration at the methanone carbon.

  • Hydrazone formation is reversible in protic solvents, necessitating anhydrous conditions.

Biological Alkylation and Degradation Pathways

In pharmacological contexts, the compound acts as a warhead in proteolysis-targeting chimeras (PROTACs), degrading EGFR mutants via ubiquitination .

Target ProteinLinker ChemistryDegradation Efficiency (DC₅₀)Reference
EGFR L858R/T790MPiperazine-PEG₃12 nM
EGFR Exon 19 DeletionAlkyl-Sulfonamide8 nM

Mechanism :

  • The iodophenyl group facilitates covalent binding to cysteine residues in the ATP-binding pocket of EGFR .

  • Trifluoromethyl enhances metabolic stability, prolonging half-life in vivo .

Stability and Reactivity Under Stress Conditions

Forced degradation studies reveal vulnerabilities to photolytic and oxidative conditions .

Stress ConditionDegradation PathwayMajor DegradantsReference
UV Light (254 nm)C-I Bond CleavageQuinoxaline Byproducts
H₂O₂ (3% v/v)Oxidation of PyrrolidineN-Oxide Derivatives
Acidic Hydrolysis (pH 2)Ring ContractionIndole-3-carboxaldehyde

Mitigation Strategies :

  • Storage under inert atmosphere (N₂) at −20°C prevents photo-deiodination .

  • Antioxidants (e.g., BHT) suppress pyrrolidine oxidation during long-term storage.

Comparison with Similar Compounds

Structural Analog 1: 7-(morpholinosulfonyl)-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one

  • Core: Tetrahydropyrroloquinoxaline (shared with the target compound).
  • Substituents: Position 7: Morpholinosulfonyl (-SO₂-morpholine) instead of -CF₃. Position 5: 3-(Trifluoromethyl)benzyl instead of 4-iodophenylmethanone.

Structural Analog 2: (4aR)-1-[(2,3-Difluoro-4-iodophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylic acid 2-methylpropyl ester

  • Core: Pyrrolo[1,2-b]pyridazine (vs. quinoxaline in the target).
  • Substituents :
    • Difluoro-4-iodophenylmethyl at position 1.
    • Ester and hydroxyl groups.
  • Properties: The pyridazine core may alter electronic properties and binding affinity compared to quinoxaline. Difluoro substitution could reduce steric hindrance relative to -CF₃, affecting target engagement .

Structural Analog 3: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate

  • Core : Tetrahydroimidazo[1,2-a]pyridine.
  • Substituents :
    • 4-Nitrophenyl (electron-withdrawing) and ester groups.
  • Properties: The nitro group may confer redox activity absent in the target compound.

Structural Analog 4: (5-Iodo-4-(4-methoxyphenyl)-2-(4-(trifluoromethyl)phenyl)pyridin-3-yl)(phenyl)methanone

  • Core : Pyridine.
  • Substituents :
    • Iodo, methoxyphenyl, and -CF₃ groups.
  • Properties: The pyridine core lacks the fused bicyclic structure of quinoxaline, reducing conformational rigidity. Ethynyl groups (from synthesis intermediates) could enhance planarity and π-system interactions .

Comparative Data Table

Compound Core Structure Key Substituents Molecular Weight (g/mol) Key Inferred Properties
Target Compound Tetrahydropyrroloquinoxaline 7-CF₃, 4-iodophenylmethanone ~485 (estimated) High lipophilicity, halogen bonding potential
Structural Analog 1 Tetrahydropyrroloquinoxaline 7-SO₂-morpholine, 5-(3-CF₃-benzyl) ~520 (estimated) Increased solubility, reduced BBB penetration
Structural Analog 2 Pyrrolo[1,2-b]pyridazine 1-(2,3-Difluoro-4-iodophenyl)methyl, ester ~550 (estimated) Altered electronic profile, ester hydrolysis risk
Structural Analog 3 Tetrahydroimidazo[1,2-a]pyridine 7-(4-Nitrophenyl), 8-cyano, ester ~560 (reported) Redox activity, moderate solubility
Structural Analog 4 Pyridine 5-Iodo, 4-methoxyphenyl, 2-(4-CF₃-phenyl), phenylmethanone ~526 (reported) Planar structure, enhanced π-interactions

Key Research Findings

  • Trifluoromethyl vs. Sulfonyl : -CF₃ groups (target compound, Analog 4) enhance lipophilicity and metabolic stability, whereas sulfonyl groups (Analog 1) improve solubility but may limit CNS activity .
  • Iodophenyl Effects : The 4-iodophenyl group in the target compound and Analog 2 enables halogen bonding, critical for target recognition in kinase inhibitors .

Q & A

Q. What synthetic methodologies are commonly employed for constructing the pyrrolo[1,2-a]quinoxaline scaffold in this compound?

The pyrrolo[1,2-a]quinoxaline core can be synthesized via cyclocondensation reactions using substituted quinoxaline precursors and proline derivatives. Key steps include:

  • Cyclization : Acid-catalyzed intramolecular cyclization of intermediates like 2-aminopyrrolidine derivatives.
  • Trifluoromethylation : Introduction of the trifluoromethyl group via nucleophilic substitution or radical-mediated methods, as seen in analogous quinoxaline systems .
  • Crystallization : Purification via recrystallization from ethanol/dioxane mixtures to obtain high-purity crystals for structural analysis .

Q. How can the crystal structure and intermolecular interactions of this compound be characterized?

  • X-ray crystallography : Resolve the 3D structure to confirm stereochemistry and bond lengths/angles. Hirshfeld surface analysis (e.g., using CrystalExplorer) quantifies intermolecular interactions (e.g., C–H···π, halogen bonding from the iodophenyl group) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability, particularly for the trifluoromethyl and iodophenyl substituents, which may influence decomposition pathways .

Q. What spectroscopic techniques are critical for verifying the compound’s structure?

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., iodophenyl aromatic protons at ~7.3–7.8 ppm; trifluoromethyl as a singlet at ~-60 ppm in ¹⁹F NMR).
  • IR Spectroscopy : Identify carbonyl stretching (~1650–1700 cm⁻¹) and C–F vibrations (~1100–1200 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular formula, especially for halogenated fragments .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and iodophenyl groups influence reactivity in cross-coupling reactions?

  • Trifluoromethyl : Electron-withdrawing nature reduces electron density on the quinoxaline ring, directing electrophilic substitution to specific positions.
  • Iodophenyl : The iodine atom serves as a leaving group in Ullmann or Suzuki-Miyaura couplings. However, steric hindrance from the tetrahydropyrrolo ring may require palladium catalysts with bulky ligands (e.g., XPhos) .
  • Computational Modeling : Density Functional Theory (DFT) can predict reactive sites by analyzing Fukui indices or electrostatic potential maps .

Q. What strategies resolve contradictions in reported solubility and stability data for halogenated pyrroloquinoxalines?

  • Solubility Profiling : Test in aprotic (DMF, DMSO) vs. protic (ethanol, water) solvents. The iodophenyl group may enhance solubility in polar aprotic solvents due to halogen bonding.
  • Stability Studies : Monitor degradation under UV light or acidic conditions via HPLC. Contradictions may arise from impurities or crystallinity variations; use differential scanning calorimetry (DSC) to compare polymorphic forms .

Q. How can computational methods predict biological targets for this compound?

  • Molecular Docking : Screen against kinase or GPCR targets using AutoDock Vina. The tetrahydropyrrolo ring may mimic natural ligands’ heterocyclic motifs.
  • Pharmacophore Modeling : Highlight key features (e.g., iodophenyl as a hydrophobic anchor, carbonyl as a hydrogen bond acceptor) for target prioritization .
  • ADMET Prediction : Tools like SwissADME assess bioavailability, considering the compound’s logP (~3.5) and topological polar surface area (~70 Ų) .

Methodological Considerations

Q. What experimental design optimizes yield in multi-step syntheses of this compound?

  • DoE (Design of Experiments) : Vary reaction temperature, catalyst loading, and solvent polarity (e.g., DMF vs. THF) to identify optimal conditions.
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and minimize side reactions .
  • Purification : Combine column chromatography (silica gel, hexane/EtOAc gradient) with recrystallization for >95% purity .

Q. How to address discrepancies in spectroscopic data across different research groups?

  • Standardization : Use internal standards (e.g., TMS for NMR) and calibrate instruments with reference compounds.
  • Collaborative Validation : Share raw data (e.g., .JCAMP files for NMR) via repositories like Zenodo for cross-lab verification .

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